
AEOL-10150
Übersicht
Beschreibung
AEOL-10150 is a broad-spectrum metalloporphyrin superoxide dismutase mimic specifically designed to neutralize reactive oxygen and nitrogen species . It has shown potential as a medical countermeasure against national security threats, including sulfur mustard, nerve agent exposure, and radiation pneumonitis following radiological or nuclear incidents . This compound is also known as MnTDE-2-ImP5+ and has the molecular formula C48-H56-Mn-N12.5-Cl with a molecular weight of 1033.257 .
Vorbereitungsmethoden
AEOL-10150 is synthesized through a series of reactions involving the coordination of manganese ions with a modified alkylated pyridyl quaternary ammonium group at the meta position of the porphyrin ring . The synthetic route involves the use of pyridine quaternary ammonium water-soluble manganoporphyrin to mimic the Mn-SOD catalytic site . Industrial production methods have been improved to enhance drug stability and reduce costs by 90%, with the new synthetic this compound being stable at room temperature and under refrigerated conditions for up to 24 months .
Analyse Chemischer Reaktionen
AEOL-10150 undergoes various chemical reactions, primarily involving oxidation and reduction processes . As a catalytic antioxidant, it mimics and amplifies the body’s natural enzymatic systems for eliminating reactive oxygen species and free radicals . Common reagents used in these reactions include superoxide dismutase and catalase-like enzymes . The major products formed from these reactions are neutralized reactive oxygen and nitrogen species .
Wissenschaftliche Forschungsanwendungen
Medical Countermeasure for Radiation-Induced Lung Injury
AEOL-10150 has been extensively studied as a protective agent against radiation-induced lung injury (RILI). Research indicates that it significantly improves survival rates and mitigates lung damage following high-dose radiation exposure.
Case Study: Non-Human Primate Model
- In a study involving non-human primates exposed to lethal doses of radiation (10.74 Gy), administration of this compound for 60 days post-exposure doubled the survival rate from 25% to 50% at 180 days. The treatment also resulted in:
Treatment of Chemical-Induced Lung Injury
This compound has demonstrated efficacy in treating lung injuries caused by chemical agents, such as sulfur mustard and chlorine gas.
Case Study: Chlorine Gas Exposure
- In vivo studies showed that this compound effectively reduced markers of oxidative stress and inflammation in rats exposed to chlorine gas. Key findings included:
Neuroprotection Against Organophosphate Exposure
This compound has been investigated for its neuroprotective effects following exposure to organophosphates, which are known to induce oxidative stress and neuroinflammation.
Case Study: Organophosphate Exposure
- A study demonstrated that this compound could attenuate indices of oxidative stress and neuroinflammation in rat models following exposure to diisopropyl fluorophosphate (DFP). Results indicated:
Potential Applications in Chronic Respiratory Diseases
There is ongoing research into the potential use of this compound for chronic respiratory diseases characterized by oxidative stress, such as chronic obstructive pulmonary disease (COPD) and pulmonary fibrosis.
Research Insights
- Preliminary studies suggest that antioxidant therapy with this compound may help manage oxidative stress-related pathologies in chronic respiratory conditions, although further clinical trials are required to establish efficacy and safety in long-term use .
Pharmacokinetics and Dosage Optimization
Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use.
Key Findings on Dosage
- Studies have established that administering this compound once daily for a specified duration post-exposure maximizes its protective effects against both chemical and radiation-induced injuries. Optimal dosing schedules are critical for enhancing survival rates and minimizing tissue damage .
Data Table: Summary of this compound Applications
Wirkmechanismus
The mechanism of action of AEOL-10150 involves its ability to scavenge a broad range of reactive oxygen species or free radicals . As a catalytic antioxidant, this compound mimics and thereby amplifies the body’s natural enzymatic systems for eliminating these damaging compounds . The molecular targets and pathways involved include the modulation of superoxide dismutase and catalase-like enzymes, which play a crucial role in neutralizing reactive oxygen and nitrogen species .
Vergleich Mit ähnlichen Verbindungen
AEOL-10150 is unique among metalloporphyrin catalytic antioxidants due to its broad-spectrum activity and stability . Similar compounds include AEOL-1114 and AEOL-11203, which also exhibit good lipophilicity and can pass through the blood-cerebrospinal fluid barrier upon oral administration . this compound stands out due to its enhanced stability and reduced production costs .
Biologische Aktivität
AEOL-10150 is a synthetic antioxidant belonging to the metalloporphyrin class, designed to mimic the activity of superoxide dismutase (SOD). It has garnered attention for its potential therapeutic applications in mitigating oxidative stress-related injuries, particularly in the context of radiation exposure and inflammatory diseases.
This compound functions primarily by catalyzing the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen, thereby reducing oxidative stress in biological systems. This mechanism is crucial in preventing cellular damage associated with various pathological conditions, including radiation-induced lung injury and exposure to chemical agents such as sulfur mustard .
Biological Activity and Efficacy
Research has demonstrated that this compound exhibits significant biological activity across various models:
-
Radiation-Induced Lung Injury (RILI) :
- In a study involving irradiated rats, long-term administration of this compound at doses of 10 mg/kg/day and 30 mg/kg/day resulted in markedly reduced lung damage compared to controls. Histological evaluations showed decreased collagen deposition and structural damage in treated groups .
- Immunohistochemical analyses revealed a significant reduction in macrophage accumulation and oxidative stress markers in the lungs of animals receiving higher doses of this compound .
- Chemical Exposure :
- Chronic Inflammatory Conditions :
Study 1: Long-Term Administration in Radiation Models
- Objective : To evaluate the efficacy of this compound in reducing radiation-induced lung injury.
- Method : Irradiated rats were treated with varying doses of this compound (1, 10, 30 mg/kg/day) via osmotic mini-pumps.
- Results :
Study 2: Protective Effects Against Sulfur Mustard
- Objective : To assess the protective effects of this compound against chemical-induced oxidative stress.
- Method : Animal models exposed to sulfur mustard were treated with this compound.
- Results :
Data Table
Study Focus | Dose (mg/kg/day) | Key Findings | Statistical Significance |
---|---|---|---|
Radiation-Induced Lung Injury | 1 | Increased lung damage | p > 0.05 |
10 | Decreased collagen deposition | p < 0.01 | |
30 | Minimal intra-alveolar cells | p < 0.001 | |
Chemical Exposure (Sulfur Mustard) | N/A | Reduced lipid oxidation | p < 0.05 |
Eigenschaften
CAS-Nummer |
286475-30-7 |
---|---|
Molekularformel |
C48H61Cl5MnN125+ |
Molekulargewicht |
1038.2853 |
IUPAC-Name |
Manganese(5+), [[2,2',2'',2'''-(21H,23H-porphine-5,10,15,20-tetrayl-kN21,kN22,kN23,kN24)tetrakis[1,3-diethyl-1H-imidazoliumato]](2-)]-, chloride (1:5), (SP-4-1)- |
InChI |
InChI=1S/C48H56N12.5ClH.Mn/c1-9-53-25-26-54(10-2)45(53)41-33-17-19-35(49-33)42(46-55(11-3)27-28-56(46)12-4)37-21-23-39(51-37)44(48-59(15-7)31-32-60(48)16-8)40-24-22-38(52-40)43(36-20-18-34(41)50-36)47-57(13-5)29-30-58(47)14-6;;;;;;/h17-32H,9-16H2,1-8H3;5*1H;/q+2;;;;;;+3 |
InChI-Schlüssel |
XMYHQLIAYLLEKT-UHFFFAOYSA-N |
SMILES |
CCN1C=C[N+](CC)=C1/C(C2=CC=C3N2[Mn+]N4/C5=C(C6=[N+](CC)C=CN6CC)\C(C=C/7)=NC7=C3\C8=[N+](CC)C=CN8CC)=C9C=CC(/C(C%10=[N+](CC)C=CN%10CC)=C4/C=C5)=N\9.Cl.Cl.Cl.Cl.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AEOL-10150; AEOL 10150; AEOL10150 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of AEOL-10150?
A1: this compound functions as a catalytic antioxidant, mimicking the activity of the superoxide dismutase (SOD) enzyme. It catalytically scavenges reactive oxygen species (ROS) like superoxide, thereby reducing oxidative stress [, , , , , ].
Q2: What are the downstream effects of this compound's antioxidant activity?
A2: By reducing oxidative stress, this compound has been shown to:
- Attenuate inflammatory responses [, , , , , ].
- Reduce tissue hypoxia and angiogenic response [].
- Decrease lipid peroxidation and protein nitration [, , ].
- Improve survival in models of radiation-induced lung injury [, , ].
- Protect against sulfur mustard-induced lung injury [, ].
- Show potential in treating amyotrophic lateral sclerosis (ALS) by preserving motor neuron architecture [].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C48H56Cl5MnN12, and its molecular weight is 1010.3 g/mol [].
Q4: Is there any spectroscopic data available for this compound?
A4: The provided research abstracts do not delve into specific spectroscopic details. Further investigation into related publications or patents would be needed.
Q5: How does the catalytic activity of this compound compare to that of natural SOD?
A5: While the provided abstracts highlight this compound's SOD mimetic activity, specific comparisons of catalytic efficiency with natural SOD are not discussed.
Q6: What are the potential applications of this compound based on its catalytic antioxidant properties?
A6: The research suggests potential applications in:
- Treating radiation-induced lung injury [, , , ].
- Mitigating the effects of chemical warfare agents like sulfur mustard [, ].
- Addressing diseases with oxidative stress as a contributing factor, such as ALS [] and COPD [, , , ].
Q7: Has computational chemistry been employed in the development or study of this compound?
A7: The provided abstracts do not offer information on the use of computational chemistry or modeling approaches with this compound.
Q8: Has the structure-activity relationship of this compound been explored, and what modifications have been investigated?
A8: The abstracts mention other metalloporphyrins with potential antioxidant activity, but specific structural modifications and their impact on this compound's activity are not detailed [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.